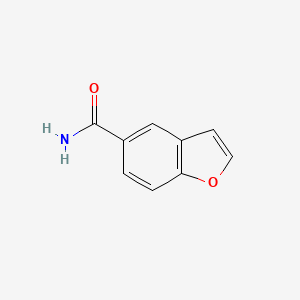

Benzofuran-5-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOLVRRGFFRUNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzofuran 5 Carboxamide and Its Derivatives

Classical and Contemporary Approaches to Benzofuran (B130515) Ring System Construction

The synthesis of the benzofuran ring system can be achieved through a variety of classical and modern synthetic methods. These approaches often involve the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring or the simultaneous construction of both rings. Key strategies include intramolecular cyclization, cross-coupling reactions, and multicomponent reactions. sioc-journal.cnmdpi.com

Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone in benzofuran synthesis, involving the formation of a bond between an oxygen atom and a carbon atom to close the furan ring. sioc-journal.cn

One common approach involves the cyclization of ortho-substituted phenols. For instance, o-alkynylphenols can undergo cyclization to form benzofurans. organic-chemistry.org This transformation can be catalyzed by various transition metals, including palladium and copper, as well as by Lewis acids. organic-chemistry.orgnih.gov Another strategy is the SNAr/intramolecular cyclization cascade, where a nucleophilic aromatic substitution is followed by a 5-endo-dig cyclization. rsc.org This method allows for the formation of the Ar–X–N/O–C1 bond sequence in a single step. rsc.org

FeCl3-mediated intramolecular cyclization of electron-rich aryl ketones provides another route to the benzofuran ring. mdpi.com This method relies on the direct oxidative aromatic C–O bond formation, where an alkoxy substituent on the benzene ring is crucial for efficient cyclization. mdpi.com

Table 1: Examples of Intramolecular Cyclization Strategies for Benzofuran Synthesis

| Starting Material | Catalyst/Reagent | Key Transformation | Ref. |

| o-Alkynylphenol | Palladium/Copper catalysts, Lewis acids | Hydroalkoxylation/Cycloisomerization | organic-chemistry.orgnih.gov |

| ortho-Substituted phenol (B47542) with an acetylene (B1199291) group | Base | SNAr/5-endo-dig cyclization | rsc.org |

| Electron-rich aryl ketone | FeCl3 | Oxidative aromatic C–O bond formation | mdpi.com |

| ortho-Cinnamyl phenol | [PdCl2(CH3CN)2] | Regioselective 5-exo-trig oxidative cyclization | organic-chemistry.org |

Cross-Coupling Reactions in Benzofuran Synthesis (e.g., Sonogashira Coupling, Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of benzofurans, enabling the formation of key carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govsemanticscholar.orgnih.govresearchgate.netscirp.org

The Sonogashira coupling is widely employed for the synthesis of 2-substituted and 2,3-disubstituted benzofurans. organic-chemistry.orgnih.govnih.govacs.orgrsc.orgrsc.orgrsc.orgresearchgate.net This reaction typically involves the coupling of a terminal alkyne with an o-halophenol, followed by an in-situ cyclization. nih.govrsc.org The use of palladium and copper co-catalysis is common, though copper-free and ligand-free systems have also been developed. organic-chemistry.orgnih.govacs.orgrsc.orgthieme-connect.com Microwave assistance can shorten reaction times and improve yields. nih.gov A one-pot, three-component approach from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions has been developed for the efficient synthesis of 2,3-disubstituted benzo[b]furans. nih.gov

The Suzuki reaction provides a versatile method for introducing aryl or vinyl substituents onto the benzofuran core. mdpi.comnih.govsemanticscholar.orgnih.govresearchgate.netscirp.orgthieme-connect.com This reaction involves the cross-coupling of a benzofuranyl halide or boronic acid with an appropriate coupling partner in the presence of a palladium catalyst. mdpi.comnih.govsemanticscholar.orgnih.govresearchgate.net It is particularly useful for synthesizing 2-arylbenzofurans and other biaryl structures containing the benzofuran motif. mdpi.comsemanticscholar.orgnih.gov Aqueous media can often be used, making the process more environmentally friendly. mdpi.comnih.govscirp.org Nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids has also been reported as an efficient method for synthesizing 2-arylbenzofurans. beilstein-journals.org

Table 2: Comparison of Sonogashira and Suzuki Reactions in Benzofuran Synthesis

| Reaction | Typical Reactants | Catalyst System | Bond Formed | Common Application | Ref. |

| Sonogashira Coupling | o-Halophenol, Terminal alkyne | Pd/Cu, Pd-only, Cu-only | C(sp)-C(sp2) | Synthesis of 2-substituted and 2,3-disubstituted benzofurans | organic-chemistry.orgnih.govnih.govacs.orgrsc.orgrsc.orgrsc.orgresearchgate.netthieme-connect.com |

| Suzuki Reaction | Benzofuranyl halide/boronic acid, Aryl/vinyl boronic acid/halide | Palladium complexes | C(sp2)-C(sp2) | Synthesis of 2-aryl and 3-arylbenzofurans | mdpi.comnih.govsemanticscholar.orgnih.govresearchgate.netscirp.orgthieme-connect.com |

Multicomponent Reactions for Benzofuran-5-carboxamide Scaffolds

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like benzofuran derivatives by combining three or more reactants in a single synthetic operation. rsc.orgresearchgate.netbeilstein-journals.orgresearchgate.netbeilstein-journals.org This approach is highly valued for its atom economy and ability to rapidly generate molecular diversity. rsc.orgresearchgate.net

One example is the synthesis of benzofuran-fused piperidines through a double Mannich reaction involving an electron-rich benzofuran, a primary amine, and formaldehyde. rsc.org Another MCR involves the Ugi-azide reaction to create hybrids containing benzofuran, pyrazole (B372694), and tetrazole moieties. beilstein-journals.orgbeilstein-journals.org Microwave-assisted MCRs have also been developed to synthesize diversely functionalized molecules with enhanced selectivity and purity in shorter reaction times. researchgate.net

Targeted Synthesis of this compound Analogues

The synthesis of specific this compound analogues often requires multi-step sequences that build upon the foundational methods for constructing the benzofuran core. These syntheses typically involve either the functionalization of a pre-formed benzofuran ring or the introduction of the carboxamide group at an early stage. mdpi.comnih.govchemrxiv.orgontosight.ainih.govjst.go.jpbiomolther.orgnih.govontosight.airsc.orgresearchgate.netdiva-portal.orgacs.orgvulcanchem.comsemanticscholar.org

Direct Functionalization of the Benzofuran Core

Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of the benzofuran scaffold, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. mdpi.comorganic-chemistry.orgchemrxiv.orgnih.govdiva-portal.org

Palladium-catalyzed C-H arylation, often directed by a removable group like 8-aminoquinoline (B160924) (8-AQ), allows for the selective installation of aryl groups at the C3 position of the benzofuran ring. mdpi.comchemrxiv.orgnih.govdiva-portal.org This method is compatible with a wide range of aryl iodides and benzofuran substrates. mdpi.comchemrxiv.org

Carboxamide Moiety Introduction and Modification

The carboxamide group can be introduced at various stages of the synthesis. One common method involves the amidation of a benzofuran-carboxylic acid. For example, 7-methoxy-2-benzofuran-carboxylic acid can be reacted with various aryl amines using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to produce a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides. biomolther.org

In a different approach, a transamidation protocol can be employed. Following a directed C-H arylation using an 8-aminoquinoline directing group, a two-step, one-pot transamidation can be performed to cleave the directing group and introduce a new amide functionality. mdpi.comchemrxiv.orgnih.govdiva-portal.org This involves Boc-activation of the 8-AQ amide, followed by aminolysis with a desired amine nucleophile. chemrxiv.org

The synthesis of 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}this compound involved the initial construction of a 5-substituted benzofuran derivative, followed by modifications to introduce the final carboxamide and ether functionalities. jst.go.jp Similarly, the synthesis of 4-methoxythis compound has been reported, demonstrating the versatility of synthetic routes to achieve specific substitution patterns. nih.gov

Table 3: Methods for Introduction and Modification of the Carboxamide Moiety

| Strategy | Description | Example | Ref. |

| Amidation of Carboxylic Acid | Coupling of a benzofuran-carboxylic acid with an amine using a coupling agent. | Reaction of 7-methoxy-2-benzofuran-carboxylic acid with aryl amines and CDI. | biomolther.org |

| Transamidation | Replacement of an existing amide with a new one, often following a directed C-H functionalization. | 8-AQ directed C-H arylation followed by Boc-activation and aminolysis. | mdpi.comchemrxiv.orgnih.govdiva-portal.org |

| Building Block Approach | Synthesis starting from a precursor already containing the carboxamide or a precursor to it. | Synthesis of 3,5-disubstituted benzofurans starting from commercially available substituted materials. | jst.go.jp |

Catalytic Strategies in this compound Synthesis

Catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules like this compound. scielo.org.mx Transition-metal catalysts, such as those based on palladium and copper, are widely employed for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of the benzofuran ring system. mdpi.com Additionally, base-catalyzed and metal-free approaches have emerged as valuable alternatives, often offering advantages in terms of cost and sustainability. rsc.org

Palladium-Catalyzed Methodologies

Palladium catalysis is a versatile and powerful tool for the synthesis of benzofuran derivatives. nih.govdntb.gov.ua These methods often involve cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, to construct the key bonds of the benzofuran core. thieme-connect.commdpi.comresearchgate.net

A common strategy involves the coupling of an o-iodophenol derivative with a terminal alkyne, followed by an intramolecular cyclization. nih.govmdpi.com This tandem Sonogashira coupling/cyclization process can be catalyzed by a combination of a palladium complex, such as PdCl2(PPh3)2, and a copper(I) co-catalyst. rsc.orgrsc.orgorganic-chemistry.org The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. For instance, the synthesis of 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde has been achieved by coupling 5-iodovanillin (B1580916) with phenylacetylene (B144264) using a palladium catalyst and copper(I) iodide. jocpr.com

The Heck reaction provides another powerful route to benzofurans. acs.orgcaltech.edu Intramolecular Heck reactions of appropriately substituted allyl 2-iodophenyl ethers can lead to the formation of the benzofuran ring. rsc.org Furthermore, a double Heck reaction of 2,3-dibromofurans with alkenes, followed by a 6π-electrocyclization and dehydrogenation, offers a pathway to functionalized benzofurans. thieme-connect.com Palladium acetate (B1210297) in combination with phosphine (B1218219) ligands is often used to catalyze these transformations. thieme-connect.com

Palladium-catalyzed C-H activation/oxidation tandem reactions have also been developed for benzofuran synthesis. rsc.org This approach allows for the direct coupling of 2-hydroxystyrenes with iodobenzenes to afford benzofuran derivatives. rsc.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Benzofuran Derivatives

| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

| o-Iodophenols, Terminal alkynes | PdCl₂(PPh₃)₂, CuI, NEt₃ | 2-Substituted benzofurans | 69-91 | nih.govrsc.org |

| 2,3-Dibromofuran, Acrylates/Styrenes | Pd(OAc)₂, SPhos/XPhos | 2,3-Di(alkenyl)furans (precursors to benzofurans) | Good | thieme-connect.com |

| 2-Hydroxystyrenes, Iodobenzenes | Palladium catalyst | Substituted benzofurans | N/A | rsc.org |

| Imidazo[1,2-a]pyridines, Coumarins | Pd(OAc)₂, Cu(OTf)₂·H₂O, 1,10-phenanthroline (B135089) | Benzofuran derivatives | Efficient | nih.govacs.org |

| 2-(Phenylethynyl)phenol, N-(2-Iodophenyl)-N-methylmethacrylamides | Pd(PPh₃)₄, LiOtBu | Benzofuran derivatives | N/A | nih.govacs.org |

| Aryl boronic acids, 2-(2-Formylphenoxy)acetonitriles | Pd(OAc)₂, bpy | Benzoyl-substituted benzofurans | N/A | nih.govacs.org |

This table is not exhaustive and represents selected examples.

Copper-Catalyzed Methodologies

Copper-catalyzed reactions represent a cost-effective and efficient alternative to palladium-based systems for the synthesis of benzofurans. acs.org Ullmann-type couplings are a prominent example of copper-catalyzed C-O bond formation, which is a key step in many benzofuran syntheses. acs.orgresearchgate.netuol.deresearchgate.net

One approach involves the intramolecular Ullmann condensation of o-halophenols bearing a suitable side chain. For instance, the synthesis of thieno[3,2-b]benzofuran derivatives has been achieved through an intramolecular Ullmann C-O reaction catalyzed by a CuI/1,10-phenanthroline system. acs.orgresearchgate.net This method has been shown to be effective for constructing highly fused heterocyclic systems. acs.orgresearchgate.net

Copper catalysts are also employed in domino reactions for the synthesis of benzofuran derivatives. A one-pot synthesis reacting o-hydroxy aldehydes, amines, and terminal alkynes in the presence of copper iodide has been reported. nih.govacs.org This reaction proceeds through the formation of an iminium ion, followed by the attack of a copper acetylide intermediate and subsequent intramolecular cyclization. nih.govacs.org

Furthermore, copper-catalyzed coupling of N-tosylhydrazones with terminal alkynes provides a route to substituted benzofurans. mdpi.com This method takes advantage of the reactivity of N-tosylhydrazones derived from o-hydroxybenzaldehydes. mdpi.com

Table 2: Examples of Copper-Catalyzed Synthesis of Benzofuran Derivatives

| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

| 2-(3-Bromobenzothiophen-2-yl)phenols | CuI, 1,10-phenanthroline | Thieno[3,2-b]benzofuran derivatives | up to 97 | researchgate.net |

| o-Hydroxy aldehydes, Amines, Terminal alkynes | CuI | Amino-substituted benzofurans | 70-91 | nih.govacs.org |

| Salicylaldehyde-derived Schiff bases, Alkenes | CuCl, DBU | Trifluoroethyl-substituted benzofurans | 45-93 | nih.govacs.org |

| o-Halobenzyl ketones | Copper catalyst | 2-Arylbenzofurans | N/A | mdpi.com |

| N-Tosylhydrazones, Terminal alkynes | CuBr | Substituted benzofurans | N/A | mdpi.com |

This table is not exhaustive and represents selected examples.

Base-Catalyzed and Metal-Free Approaches

While transition-metal catalysis is dominant, base-catalyzed and metal-free synthetic methods for benzofuran derivatives are gaining attention due to their potential for lower cost and reduced metal contamination in the final products. rsc.org

A notable example is the transition-metal-free Heck-type cyclization/isomerization reaction. rsc.org This reaction utilizes potassium tert-butoxide (KOtBu) in the presence of 1,10-phenanthroline to mediate the intramolecular cyclization of substituted allyl 2-iodophenyl ethers, affording a variety of benzofuran derivatives. rsc.org The reaction is believed to proceed through a radical pathway. rsc.org

The Rap–Stoermer reaction, a classical method for benzofuran synthesis, can be performed under base-catalyzed, solvent-free conditions, often with microwave assistance. researchgate.net This condensation of α-haloacetophenones with 2-hydroxyarylaldehydes is mediated by bases like potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃). researchgate.net

Furthermore, base-mediated intramolecular cyclization of o-bromobenzylvinyl ketones using potassium tert-butoxide has been developed for the synthesis of benzofuran derivatives. nih.gov This transition-metal-free approach offers a broad substrate scope. nih.gov

Table 3: Examples of Base-Catalyzed and Metal-Free Synthesis of Benzofuran Derivatives

| Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |

| Substituted allyl 2-iodophenyl ethers | KOtBu, 1,10-phenanthroline | Benzofuran derivatives | Moderate to good | rsc.org |

| α-Haloacetophenones, 2-Hydroxyarylaldehydes | KF/Al₂O₃ (base) | Functionalized benzofurans | Excellent | researchgate.net |

| o-Bromobenzylvinyl ketones | KOtBu | Benzofuran derivatives | N/A | nih.gov |

| Benzoquinones, Compound 90 | Acetic acid | Benzofuran derivative 92 | N/A | nih.gov |

| α-Haloketones, Salicylaldehydes | Triethylamine | Benzofuran derivatives | 81-97 | nih.gov |

This table is not exhaustive and represents selected examples.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. vulcanchem.comkahedu.edu.inroyalsocietypublishing.org This involves the use of safer solvents, energy-efficient processes, renewable feedstocks, and catalytic methods. scielo.org.mxkahedu.edu.inroyalsocietypublishing.org

One key aspect is the replacement of hazardous organic solvents with more benign alternatives. royalsocietypublishing.org Water, deep eutectic solvents (DES), and ionic liquids have been explored as reaction media for benzofuran synthesis. nih.govacs.orgresearchgate.net For example, a copper-catalyzed one-pot synthesis of benzofuran derivatives has been successfully carried out in a deep eutectic solvent composed of choline (B1196258) chloride and ethylene (B1197577) glycol. nih.govacs.org

Energy efficiency is another important principle. Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods. scispace.comresearchgate.netmdpi.comresearchgate.netnih.gov The Perkin rearrangement to produce benzofuran-2-carboxylic acids, for instance, can be significantly expedited using microwave irradiation. nih.gov Ultrasound-assisted synthesis has also been shown to be an efficient and environmentally friendly method for preparing benzofuran derivatives. mdpi.com

The use of catalysis is inherently a green principle, as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. scielo.org.mxkahedu.edu.in Furthermore, the development of solvent-free reaction conditions, where the reactants themselves act as the solvent, represents a significant step towards greener synthesis. researchgate.net For example, the Rap–Stoermer condensation can be performed under solvent-free conditions mediated by KF/Al₂O₃. researchgate.net

The pursuit of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is another central tenet of green chemistry. kahedu.edu.in Tandem and one-pot reactions are particularly attractive in this regard as they reduce the number of purification steps and minimize waste generation. nih.govacs.orgresearchgate.net

Table 4: Application of Green Chemistry Principles in Benzofuran Synthesis

| Green Chemistry Principle | Application in Benzofuran Synthesis | Example | Reference |

| Use of Safer Solvents | Replacement of hazardous organic solvents with water, deep eutectic solvents (DES), or ionic liquids. | Copper-catalyzed synthesis in choline chloride-ethylene glycol (DES). | nih.govacs.org |

| Energy Efficiency | Utilization of microwave irradiation or ultrasound to reduce reaction times and energy consumption. | Microwave-assisted Perkin rearrangement for benzofuran-2-carboxylic acids. | nih.gov |

| Catalysis | Employment of catalytic amounts of reagents instead of stoichiometric ones to increase efficiency and reduce waste. | Palladium-catalyzed Sonogashira coupling/cyclization. | scielo.org.mx |

| Solvent-Free Conditions | Conducting reactions without a solvent to minimize waste and simplify purification. | Base-mediated Rap–Stoermer condensation using KF/Al₂O₃. | researchgate.net |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the product. | One-pot, multi-component reactions for the synthesis of substituted benzofurans. | nih.govacs.orgresearchgate.net |

This table provides illustrative examples and is not exhaustive.

Structure Activity Relationship Sar Studies of Benzofuran 5 Carboxamide Derivatives

Positional and Substituent Effects on Biological Activity

The biological profile of benzofuran-5-carboxamide derivatives is intricately linked to the electronic and steric properties of substituents at the C-2, C-3, and C-5 positions of the benzofuran (B130515) core, as well as on the carboxamide functional group itself.

Substitutions at the C-2 position of the benzofuran ring have been shown to be a key determinant of the cytotoxic activity of these compounds. rsc.org Early SAR studies on benzofuran derivatives identified that the introduction of ester or heterocyclic rings at this position was crucial for their cytotoxic effects. nih.gov For instance, the incorporation of a 3,4,5-trimethoxybenzoyl group at the C-2 position has been noted for its contribution to the antiproliferative activity of benzofuran derivatives. mdpi.com

In the context of antibacterial activity, the presence of a phenyl group at the C-2 position can confer good antibacterial properties. mdpi.com Specifically, compounds bearing a phenyl, 5-methylfuran-2-yl, or 4-methoxyphenyl (B3050149) group at the C-2 position of a benzofuran scaffold have demonstrated significant antibacterial activity. mdpi.com

While much of the specific SAR data for carboxamides is focused on the benzofuran-2-carboxamide (B1298429) scaffold, the general principles suggest that the C-2 position is a critical site for modulating biological activity. For instance, in a series of 5-chlorobenzofuran-2-carboxamides, the nature of the substituent on the carboxamide nitrogen was found to be a primary driver of antiproliferative activity, but the inherent properties of the C-2 linked carboxamide are foundational to this activity. nih.gov

Table 1: Influence of C-2 Substituents on the Biological Activity of Benzofuran Derivatives

| C-2 Substituent | Biological Activity | Reference Compound/Study Focus |

|---|---|---|

| Ester or Heterocyclic Rings | Crucial for cytotoxic activity | General SAR of benzofurans |

| 3,4,5-Trimethoxybenzoyl | Antiproliferative activity | Benzofuran derivatives |

The C-3 position of the benzofuran ring also plays a significant role in modulating the biological activity of this compound derivatives. The introduction of a methyl group at the C-3 position has been shown to significantly increase antiproliferative activity against various cancer cell lines. mdpi.com

In the context of antibacterial activity, substitutions at the C-3 position have been found to greatly impact strain specificity. mdpi.com For example, in a series of 3-methanone-6-substituted-benzofuran derivatives, the nature of the group at the C-3 position influenced which bacterial strains were most susceptible. mdpi.com

Furthermore, the presence of hydroxyurea (B1673989) fragments at the C-3 position of the benzofuran ring has been associated with anti-inflammatory activity. pharmatutor.org This suggests that this position is amenable to the introduction of functional groups that can interact with specific biological targets to elicit a therapeutic effect.

Table 2: Role of C-3 Substitutions on the Biological Activity of Benzofuran Derivatives

| C-3 Substituent | Biological Activity | Reference Compound/Study Focus |

|---|---|---|

| Methyl Group | Increased antiproliferative activity | Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans |

| Varied Substituents | Impact on antibacterial strain specificity | 3-Methanone-6-substituted-benzofurans |

The C-5 position, where the carboxamide linkage is attached in this series, is critical for activity. The introduction of substituents on the benzene (B151609) portion of the benzofuran ring, including at the C-5 position, can significantly enhance biological effects. For example, the presence of a hydroxyl group, halogen, or amino group at the C-5 position is closely related to the antibacterial activity of benzofuran compounds. rsc.org

In a study of benzofuran derivatives with osteoblast differentiation-promoting activity, the presence of a carboxamide group at the C-5 position was a key feature of the most potent compounds. rsc.org The introduction of electron-withdrawing groups such as halogens and a nitrile group at this position resulted in moderate osteoblastogenic activity, while a strong electron-withdrawing group like a trifluoromethyl group reduced this activity. rsc.org Conversely, a 5-unsubstituted derivative showed no activity. rsc.org This highlights the delicate electronic requirements for this particular biological effect.

Furthermore, the inclusion of a methoxy (B1213986) substituent at the C-5 position has been shown to significantly enhance antiproliferative activity compared to unsubstituted analogues. mdpi.com

Table 3: Impact of Benzene Ring Substitutions (Including C-5) on Biological Activity

| Substituent/Modification at C-5 | Biological Activity | Reference Compound/Study Focus |

|---|---|---|

| Hydroxyl, Halogen, Amino | Antibacterial activity | General SAR of benzofurans |

| Carboxamide | Osteoblast differentiation-promoting activity | 3,5-disubstituted benzofurans |

| Halogen, Nitrile (Electron-withdrawing) | Moderate osteoblastogenic activity | 3,5-disubstituted benzofurans |

| Trifluoromethyl (Strong electron-withdrawing) | Reduced osteoblastogenic activity | 3,5-disubstituted benzofurans |

The substituents on the nitrogen atom of the C-5 carboxamide and any associated phenyl rings are pivotal in determining the biological activity. In a series of 5-chlorobenzofuran-2-carboxamides, the presence of an N-phenethyl carboxamide was found to significantly enhance antiproliferative activity. nih.gov This activity was further potentiated by the substitution of a morpholinyl group at the para position of the N-phenethyl ring. nih.gov

The hydrophobic and electron-donating nature of halogens makes them beneficial substituents on an N-phenyl ring, enhancing the cytotoxic properties of the benzofuran scaffold. nih.gov The position of the halogen is also critical, with maximum activity often observed when the halogen is placed at the para position of the N-phenyl ring. nih.gov

In a series of anti-inflammatory and antioxidant 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives, substitutions on the terminal amide with groups like p-fluorobenzyl, morpholine, and N-methylpiperazine resulted in better anti-inflammatory activity compared to other substituents. researchgate.net

Table 4: Effects of Substitutions on the Carboxamide Moiety

| Substituent/Modification | Biological Activity | Reference Compound/Study Focus |

|---|---|---|

| N-phenethyl carboxamide | Enhanced antiproliferative activity | 5-chlorobenzofuran-2-carboxamides |

| Morpholinyl group on N-phenethyl ring (para position) | Further enhanced antiproliferative activity | 5-chlorobenzofuran-2-carboxamides |

| Halogen on N-phenyl ring (para position) | Enhanced cytotoxic properties | General SAR of benzofurans |

Stereochemical Considerations in SAR

The stereochemistry of substituents on the this compound scaffold can have a profound impact on biological activity. While specific studies on the stereoisomers of this compound derivatives are not extensively detailed in the reviewed literature, the principles of stereoselectivity are well-established in medicinal chemistry. The differential binding of enantiomers to chiral biological targets such as enzymes and receptors can lead to significant differences in their pharmacological effects.

For instance, in a study of benzofuranone derivatives, the separation and characterization of enantiomers were conducted, highlighting the importance of stereochemistry in this class of compounds. nih.gov Although this study did not focus on benzofuran-5-carboxamides, it underscores the potential for stereoisomerism to influence biological outcomes within the broader benzofuran family. The spatial arrangement of substituents can dictate the ability of a molecule to fit into a binding pocket and form key interactions, thus affecting its potency and selectivity. Further research is warranted to explore the stereochemical aspects of this compound derivatives and their implications for therapeutic applications.

Pharmacophore Elucidation for this compound Analogues

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzofuran derivatives, pharmacophore models have been developed to guide the design of new compounds with desired activities. nih.gov

A pharmacophore model for a series of benzofuran-based compounds might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov The carboxamide group at the C-5 position can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), making it a key feature in potential pharmacophore models.

The specific arrangement of these features is critical. For example, the distance and angles between the aromatic benzofuran core, the hydrogen bonding groups of the carboxamide, and any hydrophobic substituents on the N-phenyl ring would define the pharmacophore space. Virtual screening of compound libraries using such a pharmacophore model can help identify novel this compound analogues with a higher probability of being active. frontiersin.org While a universally applicable pharmacophore for all this compound activities is unlikely, target-specific models can be invaluable in the drug discovery process.

Preclinical Pharmacological Investigations and Mechanism of Action Studies

Anti-osteoporosis Research

Recent preclinical studies have highlighted the potential of Benzofuran-5-carboxamide derivatives as orally active agents for treating osteoporosis. nih.govjst.go.jp Research has focused on their ability to promote bone formation, a critical factor in combating the bone mass and strength reduction characteristic of the disease. nih.gov

The therapeutic potential of benzofuran (B130515) derivatives in osteoporosis is linked to their influence on osteoblast differentiation. nih.gov Osteoblasts are the cells responsible for new bone formation, and enhancing their differentiation is a key strategy for osteogenic drugs. nih.govjst.go.jp Studies have shown that specific benzofuran derivatives can effectively promote the differentiation of mouse mesenchymal stem cells into osteoblasts. nih.govjst.go.jp This activity is often measured by an increase in alkaline phosphatase (ALP) activity, a well-known marker for osteoblast differentiation. jst.go.jp

One specific derivative, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}this compound, demonstrated potent activity in promoting osteoblast differentiation in these cell-based assays. nih.govjst.go.jp Other research into related benzofuran structures has shown that they can also upregulate Bone Morphogenetic Protein-2 (BMP-2), a signaling protein that plays a crucial role in inducing osteoblast differentiation and bone formation. nih.govresearchgate.net Furthermore, some benzofuran hybrids have been found to target the canonical Wnt/β-catenin signaling pathway, another essential pathway for bone formation. researchgate.netnih.gov

The mechanism underlying the osteoblastogenic activity of certain this compound derivatives involves the inhibition of Cyclin-Dependent Kinase 8 (CDK8). nih.govjst.go.jp CDK8 is a transcription-related kinase that has been identified as a suppressor of osteoblast differentiation. nih.govjst.go.jpdoaj.org By inhibiting CDK8, these compounds can effectively promote the processes of bone formation. nih.govnih.gov

The compound 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}this compound was found to be a potent inhibitor of CDK8 activity. nih.govjst.go.jp This suggests that its ability to stimulate osteoblast differentiation is mediated by the suppression of this kinase. nih.gov This mechanism represents a novel approach for developing orally active osteogenic drugs, distinguishing them from other treatments that primarily focus on inhibiting bone resorption. nih.govjst.go.jp

The anti-osteoporosis efficacy of this compound derivatives has been validated in ovariectomized (OVX) rat models. nih.govjst.go.jp The OVX rat is a standard preclinical model that mimics postmenopausal osteoporosis, where estrogen deficiency leads to significant bone loss. enamine.net

In these studies, oral administration of 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}this compound to ovariectomized rats over an eight-week period led to significant improvements in bone health. nih.govjst.go.jp Dual-energy X-ray absorptiometry (DEXA) scans revealed an increase in femoral bone mineral density. nih.gov This was accompanied by an elevation in plasma levels of bone-type alkaline phosphatase, indicating increased bone formation activity. nih.govjst.go.jp Further analysis using micro-computed tomography (micro-CT) confirmed an increase in bone volume, mineral content, and strength, particularly in the femoral cortical bone. nih.govjst.go.jp These findings underscore the potential of this compound as an orally active anti-osteoporotic drug with bone-forming effects. nih.gov

Table 1: Summary of Anti-osteoporosis Research Findings for 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}this compound

| Area of Investigation | Key Finding | Model/Assay Used | Reference |

|---|---|---|---|

| Osteoblast Differentiation | Potently promoted the differentiation of mesenchymal stem cells into osteoblasts. | Mouse Mesenchymal Stem Cells (ST2 cells) | nih.gov, jst.go.jp |

| Mechanism of Action | Acted as a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8). | Kinase Activity Assay | nih.gov, jst.go.jp |

Anticancer Activity Profiling

The benzofuran scaffold, including derivatives of this compound, is a subject of extensive research in oncology due to its presence in numerous biologically active compounds. nih.govnih.gov These derivatives have demonstrated potential as anticancer agents by inhibiting cancer cell growth and modulating key signaling pathways involved in tumor progression. mdpi.comresearchgate.net

A significant body of research has demonstrated the antiproliferative effects of this compound derivatives against a variety of human cancer cell lines in vitro. nih.govresearchgate.net These compounds have shown the ability to inhibit the growth of tumors originating from different tissues.

For instance, a series of isothis compound derivatives were evaluated for their efficacy against human breast cancer cells (MCF-7, MDA-MB-231) and prostate cancer cells (PC3, LNCaP). researchgate.net One compound, in particular, showed promising antiproliferative activity against all tested lines, with a notable IC50 value of 20 µM against LNCaP prostate cancer cells. researchgate.net Other studies on related benzofuran-carboxamide structures have reported potent activity against colon carcinoma (HCT-116, HT-29), cervical cancer (HeLa), liver cancer (HepG2), and lung cancer (A549) cell lines. nih.govfrontiersin.org

Table 2: In Vitro Antiproliferative Activity of Selected Benzofuran-Carboxamide Derivatives

| Compound Type | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Isothis compound derivative 4b | LNCaP (Prostate) | 20 ± 1.1 µM | researchgate.net |

| Isothis compound derivative 4b | MCF-7 (Breast) | 36 ± 1.4 µM | researchgate.net |

| Isothis compound derivative 4b | MDA-MB 231 (Breast) | 40 ± 1.1 µM | researchgate.net |

| Isothis compound derivative 4b | PC3 (Prostate) | 42 ± 1.7 µM | researchgate.net |

| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast) | 3.01 µM | nih.gov |

| 3-Amidobenzofuran derivative 28g | HCT-116 (Colon) | 5.20 µM | nih.gov |

| Benzofuran-2-carboxamide (B1298429) derivative 50g | A549 (Lung) | 0.57 µM | nih.gov |

The anticancer effects of this compound and its related structures are linked to their ability to interfere with critical oncogenic pathways that regulate cell survival, proliferation, and angiogenesis.

HIF-1 Inhibition: One of the key targets identified for benzofuran derivatives is the Hypoxia-Inducible Factor-1 (HIF-1) pathway. mdpi.comnih.gov HIF-1 is a transcription factor that is often upregulated in the hypoxic tumor microenvironment and plays a crucial role in tumor adaptation, angiogenesis, and metastasis. nih.govnih.gov A series of N-(benzofuran-5-yl)aromaticsulfonamide derivatives were developed as HIF-1 inhibitors. nih.gov One promising compound, 7q, was shown to downregulate the expression of the HIF-1α subunit under hypoxic conditions in MCF-7 breast cancer cells, with an IC50 of 12.5 µM for inhibiting HIF-1 transcriptional activity. nih.gov

VEGFR-2 Inhibition: The HIF-1 pathway is closely linked to angiogenesis through its regulation of Vascular Endothelial Growth Factor (VEGF). nih.gov By inhibiting HIF-1, benzofuran derivatives can consequently reduce the secretion of VEGF. nih.gov The receptor for VEGF, VEGFR-2, is a critical mediator of angiogenesis, and its activation triggers downstream signaling cascades, including the PI3K/Akt/mTOR pathway. researchgate.net Some benzofuran compounds have been shown to directly inhibit VEGFR-2, thereby blocking the signaling required for new blood vessel formation that tumors need to grow. nih.gov

Other Pathways: The broad anticancer profile of the benzofuran scaffold suggests modulation of other important pathways. While direct studies on this compound specifically targeting PI3K, EGFR, mTOR, or tubulin polymerization are less detailed in the provided context, the inhibition of upstream regulators like VEGFR-2 implies an indirect effect on the PI3K/Akt/mTOR cascade. researchgate.net The diverse biological activities reported for this class of compounds make them promising candidates for the development of multi-targeted anticancer agents. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name/Derivative Class |

|---|

| 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}this compound |

| Benzofuran pyran hybrid |

| Isothis compound derivatives |

| 3-Amidobenzofuran derivatives |

| Benzofuran-2-carboxamide derivatives |

| Benzene-sulfonamide-based benzofuran derivative |

| N-(benzofuran-5-yl)aromaticsulfonamide derivatives |

| 3-acyl-5-hydroxybenzofuran derivatives |

| Benzofuran-isatin conjugate |

| Doxorubicin |

| 5-fluorouracil |

| Irinotecan |

| Oxaliplatin |

| Lapatinib |

| Staurosporine |

| Tamoxifen |

Induction of Apoptosis and Cell Cycle Arrest (in vitro)

Derivatives of the benzofuran scaffold have demonstrated significant potential in oncology research by inducing programmed cell death (apoptosis) and halting the cell division cycle in various cancer cell lines. nih.govmdpi.comnih.gov A synthetic derivative of benzofuran lignan (B3055560), designated as Benfur, has been shown to induce apoptosis in cells that are p53-positive. nih.govresearchgate.net In Jurkat T-cells, this compound was found to cause cell cycle arrest at the G2/M phase in a manner dependent on both dose and time. nih.govresearchgate.net This cell cycle disruption is associated with an increase in the amounts of p21, p27, and cyclin B. nih.gov

Similarly, a novel benzofuran-isatin conjugate, 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide, exhibited potent anticancer effects by arresting the cell cycle and inducing apoptosis. nih.gov Its impact on the cell cycle was cell-line specific, causing a G1/G0 phase arrest in HT29 colorectal cancer cells and a G2/M phase arrest in metastatic SW620 cells. nih.gov The induction of apoptosis by this conjugate is linked to the mitochondria-dependent pathway, evidenced by the downregulation of the anti-apoptotic protein Bcl-xl and the upregulation of pro-apoptotic markers Bax and cytochrome c. nih.gov

Further studies on halogenated benzofuran derivatives have reinforced these findings. Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) were observed to induce late apoptosis or necrosis in A549 lung cancer and HepG2 liver cancer cells. mdpi.com Compound 8, containing bromine and a methoxy (B1213986) group, showed a stronger pro-apoptotic potential, inducing late apoptosis/necrosis in 36% of HepG2 cells and 35% of A549 cells. mdpi.com These compounds also influenced the cell cycle, with compound 7 leading to G2/M arrest in HepG2 cells, while compound 8 caused arrest at the S and G2/M phases in A549 cells. mdpi.com

Table 1: Effects of Benzofuran Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line(s) | Effect on Cell Cycle | Apoptosis Induction Mechanism |

| Benfur (Benzofuran lignan derivative) | Jurkat T-cells (p53-positive) | G2/M phase arrest | p53-dependent pathway |

| Benzofuran-isatin conjugate (5a) | HT29, SW620 (Colorectal cancer) | G1/G0 arrest (HT29), G2/M arrest (SW620) | Mitochondria-dependent (↓Bcl-xl, ↑Bax, ↑Cytochrome c) |

| Compound 7 (Halogenated benzofuran) | HepG2 (Liver cancer) | G2/M phase arrest | Induces late apoptosis/necrosis |

| Compound 8 (Halogenated benzofuran) | A549 (Lung cancer) | S and G2/M phase arrest | Induces late apoptosis/necrosis |

Selectivity Towards Cancer Cells vs. Normal Cells

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Several studies on benzofuran derivatives have indicated a promising degree of selectivity. For instance, a bromomethyl-substituted benzofuran was found to possess remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM respectively, without exhibiting cytotoxicity towards normal cells. nih.gov This highlights how the specific placement of substituents on the benzofuran ring can be a key determinant of biological activity and selectivity. nih.gov

Further evidence of selectivity was observed with the synthetic benzofuran lignan derivative, Benfur, which was shown to induce cell death in tumor cells but not in primary T-cells. nih.govresearchgate.net This differential behavior suggests a therapeutic window where the compound could be effective against malignant cells with minimal impact on normal lymphocytes. nih.govresearchgate.net Similarly, certain benzofuran derivatives displayed high cytotoxic impact towards normal lung WI-38 cells, but also showed high mean tumor selectivities, indicating a greater effect on cancer cells. nih.gov The modifications at the C-2 position of the benzofuran ring have been identified as crucial for influencing the selectivity of these compounds toward cancer cells. nih.gov

Antimicrobial and Antitubercular Evaluation

The benzofuran scaffold is a core component of many compounds investigated for their antimicrobial properties, demonstrating a broad spectrum of activity. nih.govresearchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

This compound and its related structures have been evaluated against a range of bacteria. In one study, synthesized benzofuran derivatives showed that their inhibitory activity against Gram-negative bacteria was higher than that against Gram-positive bacteria. nih.gov A specific 1-(thiazol-2-yl)pyrazoline derivative of benzofuran showed excellent activity against the Gram-negative E. coli and good activity against the Gram-positive S. aureus. nih.gov

More recent research into novel benzofuran-triazine derivatives identified compound 8e as the most active antibacterial agent against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Salmonella enteritidis, Escherichia coli) strains, with Minimum Inhibitory Concentration (MIC) values as low as 32 μg/mL. semanticscholar.org Another study found that aza-benzofuran derivatives exhibited moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus with MIC values of 12.5 μg/mL to 25 μg/mL. mdpi.com Additionally, newly designed benzofuran derivatives containing disulfide moieties displayed remarkable activity against plant pathogens like Xanthomonas oryzae pv oryzae (Xoo) and Xanthomonas oryzae pv oryzicola (Xoc), with EC50 values significantly lower than control bactericides. nih.gov

Table 2: Antibacterial Activity of Benzofuran Derivatives

| Derivative Class | Bacterial Strain | Type | Activity Measurement (MIC/EC50) |

| Benzofuran-triazine (Compound 8e) | Escherichia coli | Gram-Negative | 32 μg/mL |

| Benzofuran-triazine (Compound 8e) | Bacillus subtilis | Gram-Positive | 125 μg/mL |

| Benzofuran-triazine (Compound 8e) | Staphylococcus aureus | Gram-Positive | 32 μg/mL |

| Benzofuran-triazine (Compound 8e) | Salmonella enteritidis | Gram-Negative | 32 μg/mL |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | Gram-Negative | 12.5 μg/mL |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | Gram-Positive | 12.5 μg/mL |

| Benzofuran-disulfide (Compound V40) | Xanthomonas oryzae pv oryzae (Xoo) | Gram-Negative | 0.28 μg/mL |

| Benzofuran-disulfide (Compound V40) | Xanthomonas oryzae pv oryzicola (Xoc) | Gram-Negative | 0.56 μg/mL |

Antifungal and Antiviral Properties

The benzofuran nucleus is also a key feature in compounds with antifungal activity. rsc.org Various derivatives have been tested against fungal pathogens like Candida albicans and Aspergillus niger. nih.gov Certain benzofuranyl pyrazole (B372694) derivatives showed promising antifungal activities against C. albicans, in some cases exceeding the efficacy of the reference drug fluconazole. rsc.org Other research highlighted oxa-benzofuran compounds that demonstrated antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 μg/mL. mdpi.com The mechanism for some derivatives may involve the inhibition of fungal N-myristoyltransferase. researchgate.net While the broader benzofuran class is noted for potential antiviral activity, specific studies focusing on this compound in this area are less detailed in the reviewed literature. taylorandfrancis.com

Inhibition of Specific Bacterial Targets (e.g., Pks13 Thioesterase)

In the search for new treatments for tuberculosis (TB), polyketide synthase 13 (Pks13) has been identified as an attractive and essential target for inhibitors of Mycobacterium tuberculosis growth. researchgate.net A series of benzofuran inhibitors was developed that specifically targets the thioesterase (TE) domain of Pks13. nih.govacs.org This enzyme is crucial for the final condensation step in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.netnih.gov

Initial lead compounds from the benzofuran series demonstrated potent inhibition of the Pks13-TE domain and good efficacy in vivo. nih.govacs.org Structure-guided optimization of these benzofuran molecules led to the development of highly potent inhibitors. researchgate.netnih.gov This line of research has validated Pks13 as a key target for novel anti-TB drugs and confirmed that the benzofuran scaffold can be effectively utilized to inhibit its function. researchgate.netnih.gov

Anti-inflammatory and Immunomodulatory Effects

Benzofuran derivatives have shown significant anti-inflammatory and immunomodulatory activities. Certain aza-benzofuran compounds demonstrated potent anti-inflammatory effects by inhibiting the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated mouse macrophages, with IC50 values as low as 16.5 μM. mdpi.com

A study on new heterocyclic/benzofuran hybrids identified a piperazine/benzofuran compound (5d) with an excellent inhibitory effect on NO generation (IC50 = 52.23 ± 0.97 μM) and low cytotoxicity. nih.gov The anti-inflammatory mechanism of this compound was linked to its ability to significantly inhibit key proteins in the classic MAPK and NF-κB signaling pathways. nih.gov It dose-dependently inhibited the phosphorylation of IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway. nih.gov This inhibition led to the downregulation of pro-inflammatory factors including COX-2, TNF-α, and IL-6. nih.gov

Furthermore, benzofuran-2-carboxamide derivatives have been identified as immunomodulatory agents. nih.govresearchgate.net They act by blocking the CCL20-induced chemotaxis of human peripheral blood mononuclear cells. nih.gov The CCL20/CCR6 axis is recognized for its role in various inflammatory and autoimmune diseases, and its inhibition represents a promising therapeutic strategy. nih.govresearchgate.net

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

| Derivative Class | Target/Assay | Pathway(s) Inhibited | IC50 Value |

| Aza-benzofuran (Compound 4) | Nitric Oxide (NO) Inhibition | Not specified | 16.5 μM |

| Aza-benzofuran (Compound 1) | Nitric Oxide (NO) Inhibition | Not specified | 17.3 μM |

| Piperazine/benzofuran (Compound 5d) | Nitric Oxide (NO) Inhibition | NF-κB, MAPK | 52.23 ± 0.97 μM |

Suppression of Histamine (B1213489) H1 Receptor Gene Expression

Research into the pharmacological effects of 4-methoxythis compound (MBCA), a novel benzofuran compound, has demonstrated its ability to suppress the gene expression of the histamine H1 receptor (H1R). nih.gov The upregulation of the H1R gene is closely associated with the severity of symptoms in patients with allergic rhinitis. nih.govresearchgate.net Studies have shown that MBCA can suppress the upregulation of H1R expression at both the mRNA and protein levels, which is induced by agents like phorbol (B1677699) 12-myristate-13-acetate (PMA) or histamine itself in HeLa cells. nih.govresearchgate.net

The expression level of the H1R gene is considered a sensitive marker for allergic diseases. nih.gov In patients with pollinosis, a direct correlation has been observed between the scores for nasal symptoms and the levels of H1R mRNA in the nasal mucosa. nih.gov The discovery that MBCA, isolated from Tephrosia purpurea, can inhibit this gene expression highlights its potential as an anti-allergic agent. nih.govresearchgate.net This suppression of the H1R gene is a key part of the compound's mechanism of action in alleviating allergic responses. nih.gov

Involvement of Protein Kinase C-delta (PKCδ)-Dependent Signaling

The mechanism by which 4-methoxythis compound (MBCA) suppresses histamine H1 receptor (H1R) gene expression is linked to the Protein Kinase C-delta (PKCδ)-dependent signaling pathway. nih.gov Research indicates that the upregulation of the H1R gene is mediated through the activation of PKCδ. nih.gov Specifically, MBCA has been shown to inhibit the PMA-induced phosphorylation of PKCδ at the Tyr(311) site and its subsequent translocation to the Golgi apparatus. nih.gov

This inhibition of PKCδ activation is the underlying mechanism for the observed suppression of H1R gene expression by MBCA. nih.govresearchgate.net By interfering with this specific signaling cascade, MBCA effectively downregulates the expression of the histamine receptor, which is a critical factor in the manifestation of allergic symptoms. nih.govnih.gov This targeted action on the PKCδ pathway underscores the specific molecular interactions of MBCA in its anti-allergic effects. nih.gov

Alleviation of Allergic Symptoms in Animal Models

In vivo studies have substantiated the anti-allergic potential of 4-methoxythis compound (MBCA) by demonstrating its efficacy in animal models of allergic rhinitis. nih.gov Specifically, in toluene-2,4-diisocyanate (TDI)-sensitized rats, administration of MBCA resulted in the amelioration of allergic symptoms. nih.gov

The observed relief in nasal symptoms is attributed to the compound's ability to suppress the elevation of histamine H1 receptor (H1R) and helper T cell type 2 (Th2) cytokine mRNAs in these animal models. nih.gov This suggests that MBCA alleviates nasal hypersensitivity by inhibiting the expression of genes that are crucial to the allergic inflammatory response. nih.gov The effectiveness of MBCA in a relevant animal model provides strong preclinical evidence for its potential therapeutic application in allergic diseases. nih.gov

Antioxidant Activity Assessment

Benzofuran derivatives have been a subject of interest for their antioxidant properties. rsc.orgresearchgate.net Studies on various benzofuran-2-carboxamide derivatives have shown that some possess moderate to appreciable antioxidant activity. rsc.orgbiomolther.org For instance, one study demonstrated that a specific 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative exhibited a 62% inhibition of lipid peroxidation (LPO) and a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. rsc.org

The antioxidant potential of benzofuran compounds is often attributed to their chemical structure, which can scavenge free radicals and inhibit oxidative processes. biomolther.orgrsc.org While broad studies indicate that the benzofuran scaffold is promising for developing antioxidants, the specific activity can vary significantly based on the substitutions on the benzofuran ring system. rsc.orgnih.gov

Table 1: Antioxidant Activity of a Benzofuran-2-Carboxamide Derivative

| Assay | Concentration (μM) | % Inhibition |

|---|---|---|

| Lipid Peroxidation (LPO) | 100 | 62% |

| DPPH Radical Scavenging | 100 | 23.5% |

Data derived from studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives. rsc.org

Other Investigated Biological Activities (e.g., Anticonvulsant, Antihypertensive, Serotonin (B10506) Receptor Agonism)

The benzofuran scaffold is associated with a wide range of pharmacological activities beyond its anti-allergic and antioxidant effects. researchgate.netnih.gov

Anticonvulsant Activity: Several benzofuran derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. researchgate.netresearchgate.net These compounds are often designed to meet the essential pharmacophore requirements for anticonvulsant activity, which include a hydrophobic aryl ring and a hydrogen bonding domain. researchgate.netresearchgate.net In preclinical tests, such as the maximal electric shock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models, certain benzofuran derivatives have shown significant protection against seizures. nih.govnih.gov

Antihypertensive Activity: The therapeutic potential of benzofuran derivatives extends to chronic conditions like hypertension. nih.govnih.gov The structural features of the benzofuran nucleus have been explored in the design of compounds with potential cardiovascular effects. nih.gov

Serotonin Receptor Agonism: Derivatives of benzofuran carboxamide have been investigated for their activity at serotonin receptors. Specifically, studies on benzo[b]furan-7-carboxamide derivatives have shown significant enhancement of serotonin 5-HT4 receptor agonistic activity in in vitro tests. nih.gov This is noteworthy as 5-HT4 receptor agonists have therapeutic applications. nih.govwikipedia.org For example, certain 4-amino-N-substituted-5-chloro-2,3-dihydrobenzo[b]furan-7-carboxamide derivatives were found to be more potent as 5-HT4 agonists than the reference drug cisapride, while showing no significant binding to other dopamine (B1211576) or serotonin receptor subtypes. nih.gov

Table 2: Investigated Biological Activities of Benzofuran Derivatives

| Biological Activity | Derivative Type | Key Findings |

|---|---|---|

| Anticonvulsant | Substituted benzofurans | Showed protection in MES and scPTZ seizure models. nih.govnih.gov |

| Antihypertensive | General benzofuran derivatives | Investigated for potential effectiveness in hypertension. nih.govnih.gov |

| Serotonin 5-HT4 Receptor Agonism | Benzo[b]furan-7-carboxamide | Some derivatives were more potent than cisapride. nih.gov |

Molecular Target Identification and Validation in Benzofuran 5 Carboxamide Research

Biochemical Assay Development for Target Engagement

The initial step in confirming that a compound interacts with its intended target involves the development of specific biochemical assays. These assays are designed to measure the direct effect of the compound on the protein's function in a controlled, cell-free environment. For instance, in the development of benzofuran (B130515) derivatives as inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), researchers established a fluorescence-based primary assay to screen a large library of compounds. nih.gov This was followed by an orthogonal mass spectrometric assay to confirm the hits using a natural peptide substrate, ensuring the initial findings were not artifacts of the primary assay format. nih.gov

These assays are crucial for determining the potency of a compound and for understanding its structure-activity relationship (SAR). In the ERAP1 study, various analogues of an initial benzofuran hit were synthesized and tested. nih.gov It was found that modifying the benzofuran core, for example by creating a methyl ester or a carboxamide derivative, could lead to a complete loss of activity in the primary biochemical assay. nih.gov This highlights the sensitivity of the target's binding pocket to the specific chemical structure of the inhibitor. Binding was further confirmed using a Thermal Shift Assay (TSA), a biophysical technique that measures the change in a protein's melting temperature upon ligand binding. nih.gov

| Assay Type | Principle | Purpose |

|---|---|---|

| Fluorescence-Based Assay | Measures cleavage of a fluorogenic peptide substrate. | Primary high-throughput screening and potency determination. |

| Mass Spectrometric Assay | Directly measures the cleavage of a natural peptide substrate. | Orthogonal hit confirmation to rule out assay interference. |

| Thermal Shift Assay (TSA) | Measures the shift in protein melting temperature (Tm) upon compound binding. | Biophysical confirmation of direct binding between compound and target protein. |

Genetic and Proteomic Approaches to Target Identification

When the molecular target of a benzofuran-5-carboxamide derivative is unknown, researchers can employ unbiased genetic and proteomic approaches to identify its binding partners. These methods are essential for compounds discovered through phenotypic screening, where a desirable biological effect is observed without prior knowledge of the target. nih.govnih.gov

Chemical proteomics is a powerful tool for cataloging the interactions between a small molecule and the entire proteome. nih.gov One common method involves immobilizing the compound of interest on a matrix to create an affinity column. nih.gov A cell lysate is then passed over this column, and proteins that bind to the compound are captured and subsequently identified using mass spectrometry. nih.gov Another approach, known as activity-based protein profiling (ABPP), uses specially designed chemical probes that mimic the compound but also contain a reporter tag for easier detection and identification of target proteins. scienceopen.com

Genetic screening methods can also reveal a compound's target by identifying genes that modulate cellular sensitivity to the compound. nih.govnih.gov For example, a library of short hairpin RNAs (shRNAs) can be used to systematically knock down the expression of individual genes. If knocking down a particular gene confers resistance to the this compound derivative, it suggests that the protein encoded by that gene is either the direct target or a critical component of the pathway affected by the compound. nih.gov These emerging technologies are crucial for moving from an observed phenotype to a specific molecular mechanism. nih.gov

Cell-Based Target Engagement Studies (e.g., Cellular Thermal Shift Assay, CETSA)

After a potential target is identified, it is critical to confirm that the compound engages this target within the physiological context of a living cell. The Cellular Thermal Shift Assay (CETSA) is a leading technique for this purpose. nih.govresearchgate.netnih.gov CETSA is founded on the principle that when a ligand binds to its target protein, the protein becomes more structurally stable and resistant to heat-induced denaturation. nih.govnih.gov

In a typical CETSA experiment, cells are treated with the this compound compound and then heated to various temperatures. researchgate.net The cells are subsequently lysed, and the aggregated, denatured proteins are separated from the soluble fraction. researchgate.net If the compound binds to its target, a greater amount of that target protein will remain soluble at higher temperatures compared to untreated control cells. nih.gov The amount of soluble target protein can be quantified using methods like Western blotting or, for a proteome-wide analysis, mass spectrometry (MS-CETSA). researchgate.netresearchgate.net A shift in the melting curve of the protein in the presence of the compound provides strong evidence of target engagement in a native cellular environment. researchgate.net This label-free method is invaluable as it does not require modification of the compound, which could alter its binding properties. nih.gov

Elucidation of On-Target and Off-Target Interactions

A successful therapeutic agent should ideally be highly selective for its intended target to minimize the risk of unwanted side effects. Therefore, a crucial part of the validation process is to distinguish between the compound's on-target effects (those resulting from interaction with the desired target) and its off-target interactions (unintended binding to other proteins).

Selectivity profiling is performed by testing the compound against a panel of proteins that are structurally or functionally related to the primary target. In the case of the benzofuran inhibitors developed for ERAP1, their selectivity was assessed against the closely related aminopeptidases ERAP2 and Aminopeptidase N (APN). nih.gov The lead compounds demonstrated high selectivity, showing no inhibitory activity against these potential off-targets even at the highest tested concentrations. nih.gov This process of profiling against homologous proteins is essential for validating the specificity of the this compound scaffold.

| Compound | Target | Potency (IC50) | Off-Target | Inhibition at Highest Dose | Selectivity Fold |

|---|---|---|---|---|---|

| Compound 11 | ERAP1 | Potent | ERAP2 | None | >1000 |

| Compound 11 | ERAP1 | Potent | APN | None | >1000 |

Pathway Analysis and Network Pharmacology

For example, certain N-(benzofuran-5-yl)aromaticsulfonamide derivatives have been identified as inhibitors of the Hypoxia-inducible factor-1 (HIF-1) pathway, a critical mediator of tumor angiogenesis. nih.gov By inhibiting HIF-1 transcriptional activity, these compounds can reduce the secretion of vascular endothelial growth factor (VEGF), thereby demonstrating anti-angiogenic potential. nih.gov In another study, a different benzofuran derivative was found to protect neuronal cells from apoptosis by activating the PI3K/Akt survival signaling pathway and inhibiting the generation of reactive oxygen species (ROS) and nitric oxide (NO). researchgate.net

Network pharmacology uses computational tools to build and analyze complex interaction maps between drugs, targets, and diseases. nih.gov This "systems-level" view can help identify additional targets, predict polypharmacological effects (where a drug interacts with multiple targets), and uncover the mechanisms behind the therapeutic efficacy of a compound class. nih.gov

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the nature of the interactions. For derivatives of the benzofuran (B130515) scaffold, docking studies have been instrumental in elucidating their mechanism of action against various biological targets. researchgate.net

These studies typically reveal that the binding of benzofuran derivatives is stabilized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds. For instance, in studies involving benzofuran-carboxylic acid derivatives, docking analyses have successfully identified key amino acid residues within the active sites of cancer-related and microbial proteins that are crucial for binding. researchgate.netnih.gov Similarly, docking of fluorinated benzamides into the cholesteryl ester transfer protein (CETP) has shown that hydrophobic interactions are the primary mediators of the ligand-protein complex formation. nih.gov

Research on benzofuran-1,2,3-triazole hybrids targeting the Epidermal Growth Factor Receptor (EGFR) has utilized molecular docking to investigate and compare binding energies, identifying compounds with high affinity. nih.gov These in silico predictions are crucial for prioritizing compounds for synthesis and biological evaluation.

| Benzofuran Derivative Class | Target Protein | Key Interacting Residues (Examples) | Primary Interactions Observed |

| Benzofuran-carboxylic acids | Cancer and microbial proteins | Tyr-124, Phe-295, Tyr-337, Tyr-341 | Hydrogen bonds, π-π stacking |

| 4-Nitrophenyl benzofurans | Bovine Serum Albumin (BSA) | Glu-82 | Hydrogen bonding |

| Benzofuran-1,2,3-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | Not specified | High binding affinity predicted |

| Fluorinated benzamides | Cholesteryl Ester Transfer Protein (CETP) | Not specified | Hydrophobic interactions |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic behavior of ligand-protein complexes over time, providing valuable information on conformational stability and binding free energy. mdpi.com This method simulates the movements of atoms and molecules, allowing for the assessment of the stability of docking poses and the flexibility of the complex. mdpi.com

A notable study on benzofuran class inhibitors targeting the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) employed 100-nanosecond MD simulations. nih.govresearchgate.net The analysis of the root-mean-square deviation (RMSD) indicated that the simulations converged after approximately 30 ns, suggesting the formation of stable complexes. nih.govresearchgate.net The root-mean-square fluctuation (RMSF) analysis highlighted the most flexible regions of the protein upon ligand binding. nih.gov Furthermore, binding free energy calculations (MM/GBSA) for the lead analogue, Tam16, yielded a favorable ΔGbind value of -51.43 kcal/mol, which correlated well with its experimental inhibitory activity (IC50 = 0.19 μM). nih.govresearchgate.net The energy decomposition analysis identified key residues such as Ser1636, Tyr1637, and Phe1670 as major contributors to the binding affinity. nih.gov

| Study Subject | Simulation Length | Key Metric | Finding |

| Benzofuran inhibitors of Pks13 | 100 ns | RMSD | System converged after ~30 ns, indicating stability. nih.govresearchgate.net |

| Benzofuran inhibitors of Pks13 | 100 ns | RMSF | Greatest fluctuation observed in the protein's lid domain. nih.govresearchgate.net |

| Lead molecule (Tam16) vs. Pks13 | 100 ns | Binding Free Energy (ΔGbind) | -51.43 kcal/mol, consistent with high experimental potency. nih.govresearchgate.net |

| Monkeypox Virus VP39 Protein complexes | Not specified | Protein RMSD | Stable conformations observed with RMSD values around 2 Å. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of compounds with their biological activities. jocpr.com For benzofuran derivatives, QSAR models have been developed to predict activities such as vasodilation, antihistaminic effects, and antioxidant capacity, guiding the optimization of lead compounds. nih.govresearchgate.net

In one study, a 2D-QSAR model was constructed for a series of benzofuran-based vasodilators. nih.gov The resulting model showed strong statistical significance (R² = 0.816, R²cvOO = 0.731), indicating a robust correlation between the selected molecular descriptors and the observed vasodilation activity. nih.gov Another QSAR analysis on arylbenzofuran derivatives as H3-receptor antagonists also yielded a statistically significant model (r² = 0.8662, q² = 0.6029). This model identified specific topological descriptors related to atom counts and bond separations as crucial determinants for the antagonistic activity. These models are valuable tools for predicting the potency of newly designed analogues, thereby streamlining the drug discovery process. jocpr.com

| Benzofuran Derivative Activity | QSAR Model Type | Key Statistical Parameters | Important Descriptors Identified |

| Vasodilators | 2D-QSAR (CODESSA PRO) | R² = 0.816, R²cvOO = 0.731 | Not specified |

| H3-Receptor Antagonists | PLS Regression | r² = 0.8662, q² = 0.6029 | Topological (e.g., T_3_N_5, T_C_C_7) |

| Antioxidants | MLR and ANN | Not specified | Molar weight, surface area, log P, EHOMO, ELUMO researchgate.net |

Density Functional Theory (DFT) Studies for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. physchemres.org For benzofuran derivatives, DFT calculations provide fundamental insights into properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties. nih.govresearchgate.net

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net For example, a DFT study on 7-methoxy-benzofuran-2-carboxylic acid calculated a HOMO-LUMO gap of 4.189 eV, indicating it is a relatively reactive and soft molecule. researchgate.net DFT has also been used to analyze the structural and vibrational properties of 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid, with theoretical parameters showing good agreement with experimental data. nih.gov These electronic property calculations are essential for understanding the molecule's intrinsic reactivity and potential for intermolecular interactions. aip.org

| Benzofuran Derivative | DFT Functional/Basis Set | Calculated Property | Value/Finding |

| 7-methoxy-benzofuran-2-carboxylic acid | B3LYP/6311+(d,p) | HOMO-LUMO Energy Gap | 4.189 eV researchgate.net |

| 1-benzofuran-2-carboxylic acid | B3LYP/6-311++G(d,p) | Electronic & Vibrational Properties | Good consistency with experimental data. nih.gov |

| 1-benzofuran | DFT/B3LYP | Solvent Effects | Solvent enhances dipole moment and electron delocalization. aip.org |

| 2-phenylbenzofuran derivatives | GGA-PBE/6-31G(d,p) | First-order Hyperpolarizability | 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating NLO properties. physchemres.org |

De Novo Design and Virtual Screening of Benzofuran-5-carboxamide Analogues

Virtual screening and de novo design are powerful in silico strategies for identifying novel chemical entities with desired biological activity. Virtual screening involves searching large compound libraries for molecules that are predicted to bind to a biological target, while de novo design involves the computational construction of novel molecules.

A study focused on discovering pan-genotypic HCV NS5B polymerase inhibitors performed a virtual screening of the ZINC15 database. nih.gov Using a 2-fluorophenylbenzofuran-C3-carboxamide substructure as the search query, researchers identified 130 small molecules containing the benzofuran nucleus. nih.gov Subsequent molecular docking led to the identification of promising lead compounds, including ZINC103262402, ZINC215816615, and ZINC215876403. nih.gov Furthermore, this study employed a fragment growth strategy for de novo design, leading to the creation of new molecules (BFD-01 and BFD-02) with enhanced binding capabilities. nih.gov Similarly, another project designed a library of 1840 benzofuran-1,2,3-triazole hybrids and used pharmacophore-based screening to find potential EGFR inhibitors. nih.gov These approaches significantly broaden the chemical space explored and increase the efficiency of lead discovery.

| Screening/Design Method | Target | Library/Database | Key Hits/Designed Molecules |

| Virtual Screening (Structure Similarity) | HCV NS5B Polymerase | ZINC15 | ZINC103262402, ZINC215816615, ZINC215876403 nih.gov |

| De Novo Design (Fragment Growth) | HCV NS5B Polymerase | N/A | BFD-01, BFD-02 nih.gov |

| Virtual Screening (Pharmacophore-based) | EGFR | In-house library (1840 compounds) | Not specified |

Machine Learning and Artificial Intelligence in Predicting Biological Activity

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the creation of predictive models for biological activity from large datasets. researchgate.net These models can rapidly screen vast chemical libraries to identify potential drug candidates. nih.gov

In the context of drug discovery, ML models like random forests (RF), deep neural networks (DNNs), and support vector machines (SVMs) can be trained on datasets of compounds with known activities against a specific target. researchgate.net For instance, a workflow for discovering new aromatase inhibitors involved training ML models on known inhibitors and then using the best-performing model to predict the activity of over 5000 molecules from the PubChem database. nih.gov Another advanced approach involves using deep reinforcement learning to not only predict binding affinity but also to generate novel molecular structures with desired properties, even accounting for stereochemistry. nih.gov For this compound analogues, such ML-driven approaches could be employed to predict their activity against a range of targets, prioritize them for synthesis, and guide the design of new, more potent compounds.

Medicinal Chemistry and Drug Discovery Implications

Benzofuran-5-carboxamide as a Privileged Scaffold for Drug Development

The benzofuran (B130515) core is widely recognized as a "privileged scaffold" in drug discovery. rsc.orgtaylorandfrancis.comnih.gov This distinction is due to its structural features that allow it to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. researchgate.net Benzofuran-containing structures are prevalent in numerous natural products and synthetic compounds that exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govtaylorandfrancis.com